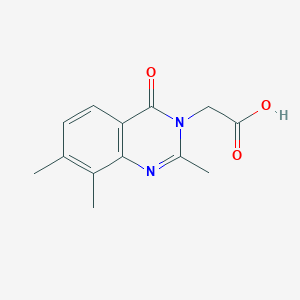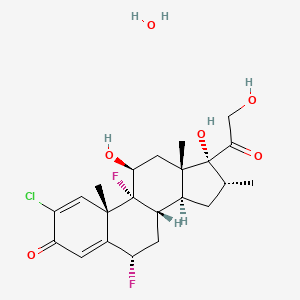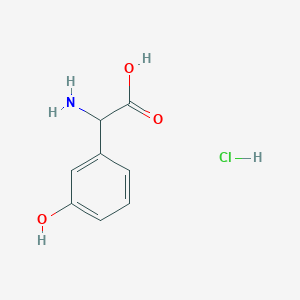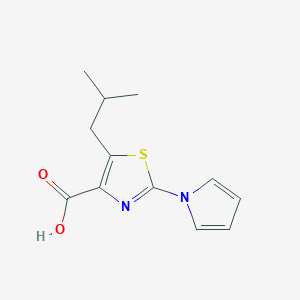![molecular formula C8H15NO2 B1442656 1,4-Dioxaspiro[4.5]decan-7-amine CAS No. 49672-69-7](/img/structure/B1442656.png)
1,4-Dioxaspiro[4.5]decan-7-amine
描述
1,4-Dioxaspiro[4.5]decan-7-amine is a heterocyclic compound with the molecular formula C8H15NO2. It features a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom.
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.5]decan-7-amine can be synthesized through several methods. One common approach involves the formation of the spirocyclic structure via the reaction of 2-acetylcyclohexanone with ethylene glycol to form an ethylene ketal intermediate. This intermediate undergoes hydrazone formation followed by iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. The final step involves aminocarbonylation in the presence of a palladium-phosphine precatalyst to produce this compound .
Industrial Production Methods: While specific industrial production methods for 1,4-dioxaspiro[4The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and selectivity .
化学反应分析
Types of Reactions: 1,4-Dioxaspiro[4.5]decan-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted spirocyclic compounds.
科学研究应用
1,4-Dioxaspiro[4.5]decan-7-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and spirocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: Potential therapeutic applications include drug development for targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1,4-dioxaspiro[4.5]decan-7-amine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. This interaction can affect various biological processes, making it a valuable compound for studying enzyme mechanisms and developing enzyme inhibitors .
相似化合物的比较
1,4-Dioxaspiro[4.5]decan-8-amine: Another spirocyclic compound with similar structural features.
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound used in the synthesis of spirocyclotriphosphazenes
Uniqueness: 1,4-Dioxaspiro[4.5]decan-7-amine is unique due to its specific spirocyclic structure and the presence of an amine group at the 7th position. This combination of features imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for research and industrial applications. Continued exploration of its properties and applications will likely yield further insights and innovations.
属性
IUPAC Name |
1,4-dioxaspiro[4.5]decan-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7-2-1-3-8(6-7)10-4-5-11-8/h7H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIZBPVFWFMMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)OCCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxylic acid](/img/structure/B1442576.png)

![2-[(4-allyl-5-{1-[(4-chlorophenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442581.png)
![2-({4-allyl-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide](/img/structure/B1442582.png)
![Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1442584.png)
![8-fluoro-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1442585.png)

![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1442588.png)




